9H-pyrido[3,4-b]indol-1-ylmethanol
Overview
Description
Scientific Research Applications
Corrosion Inhibition
A study by Lebrini, Robert, Vezin, and Roos (2010) explored the use of 9H-pyrido[3,4-b]indole derivatives as corrosion inhibitors for C38 steel in hydrochloric acid. They utilized techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, revealing that these compounds are mixed-type inhibitors and adhere to the steel surface following the Langmuir adsorption isotherm model (Lebrini et al., 2010).
Antimicrobial and Antialgal Activities
Volk (2006) identified the minimum toxic quantities of norharmane (3,4-dihydro-9H-pyrido[3,4-b]indole) against various cyanobacteria, demonstrating its potent cytotoxic effects in low quantities. This study also examined the structure-response relationships of β-carbolines, highlighting their potential as antifouling agents (Volk, 2006).
Mutagenic Properties
Murakami et al. (2010) detailed the synthesis and confirmation of the structure of a mutagenic compound, 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole, which is produced by non-mutagenic norharman and aniline. This study highlights the potential mutagenic properties of certain 9H-pyrido[3,4-b]indole derivatives (Murakami et al., 2010).
Antifilarial Chemotherapy
Srivastava and colleagues (1999) investigated substituted 9H-pyrido[3,4-b]indoles as potential pharmacophores for macrofilaricidal agents. They synthesized and evaluated several derivatives, finding that certain compounds exhibited significant macrofilaricidal activity, indicating their potential in antifilarial chemotherapy (Srivastava et al., 1999).
Analytical Methodologies
Crotti, Gates, Lopes, and Lopes (2010) discussed the role of β-carbolines, including 9H-pyrido[3,4-b]indole, in diseases like Parkinson's and cancer. They outlined various analytical methods, especially LC-MS and LC-MS/MS, for detecting and quantifying these compounds in foodstuffs, highlighting their importance in analytical chemistry (Crotti et al., 2010).
properties
IUPAC Name |
9H-pyrido[3,4-b]indol-1-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12/h1-6,14-15H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCXIUDPGSNQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938373 | |
Record name | (9H-Pyrido[3,4-b]indol-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Pyrido[3,4-B]indole-1-methanol | |
CAS RN |
17337-22-3 | |
Record name | 9H-Pyrido(3,4-b)indole-1-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017337223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (9H-Pyrido[3,4-b]indol-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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